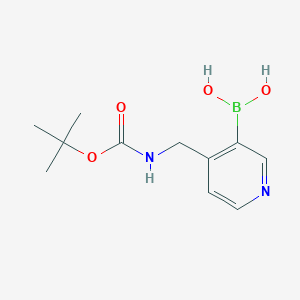

4-(Boc-Aminomethyl)pyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

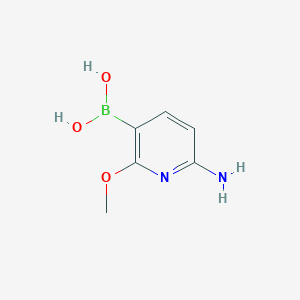

4-(Boc-Aminomethyl)pyridine-3-boronic acid (4-BAMPBA) is an organoboron compound which has been widely studied due to its potential applications in both organic synthesis and scientific research. This compound is a derivative of pyridine, an aromatic heterocyclic organic compound, and boronic acid, a boron-containing organic compound. 4-BAMPBA has been used in various chemical and biological processes, and its unique properties have made it a valuable tool for scientists.

Scientific Research Applications

4-(Boc-Aminomethyl)pyridine-3-boronic acid has been used in various scientific research applications, including the synthesis of peptides, proteins, and other bioactive molecules. It has also been used as a catalyst for organic reactions, such as the coupling of carboxylic acids and alcohols. In addition, 4-(Boc-Aminomethyl)pyridine-3-boronic acid has been used as a reagent for the synthesis of peptide-based inhibitors of enzymes, such as proteases and kinases.

Mechanism of Action

4-(Boc-Aminomethyl)pyridine-3-boronic acid is a boron-containing compound which can act as a Lewis acid, meaning it can accept electrons from other molecules. This property allows 4-(Boc-Aminomethyl)pyridine-3-boronic acid to be used as a catalyst in a variety of organic reactions. For example, 4-(Boc-Aminomethyl)pyridine-3-boronic acid can facilitate the coupling of carboxylic acids and alcohols by forming a boron-oxygen-carbon bond. This bond can then be broken to form the desired product.

Biochemical and Physiological Effects

4-(Boc-Aminomethyl)pyridine-3-boronic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 4-(Boc-Aminomethyl)pyridine-3-boronic acid can inhibit the activity of enzymes such as proteases, kinases, and phosphatases. In addition, 4-(Boc-Aminomethyl)pyridine-3-boronic acid has been found to have antioxidant and anti-inflammatory properties. These effects may be due to the boron-containing moiety of 4-(Boc-Aminomethyl)pyridine-3-boronic acid, which has been shown to interact with proteins and other biological molecules.

Advantages and Limitations for Lab Experiments

4-(Boc-Aminomethyl)pyridine-3-boronic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a catalyst for a variety of organic reactions. In addition, 4-(Boc-Aminomethyl)pyridine-3-boronic acid has been found to have potential biochemical and physiological effects, making it a valuable tool for scientists. However, 4-(Boc-Aminomethyl)pyridine-3-boronic acid also has some limitations. For example, it is not very stable at high temperatures, and it can react with other molecules in the presence of light or oxygen.

Future Directions

There are several potential future directions for 4-(Boc-Aminomethyl)pyridine-3-boronic acid research. One area of research is the development of new synthetic methods for the synthesis of 4-(Boc-Aminomethyl)pyridine-3-boronic acid and other boronic acid derivatives. In addition, further research could be conducted to explore the biochemical and physiological effects of 4-(Boc-Aminomethyl)pyridine-3-boronic acid. Finally, research could be conducted to explore the use of 4-(Boc-Aminomethyl)pyridine-3-boronic acid as a catalyst for other organic reactions, such as the coupling of amines and carboxylic acids.

Synthesis Methods

4-(Boc-Aminomethyl)pyridine-3-boronic acid is typically synthesized through a two-step process. The first step involves the reaction of boronic acid with a protected amino acid in the presence of a base such as sodium hydroxide. The second step involves the deprotection of the amino acid with a suitable reagent such as trifluoroacetic acid. This two-step process can be used to synthesize a variety of boronic acid derivatives, including 4-(Boc-Aminomethyl)pyridine-3-boronic acid.

properties

IUPAC Name |

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-5-13-7-9(8)12(16)17/h4-5,7,16-17H,6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCMFKCMWFBVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)CNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid | |

CAS RN |

2096339-61-4 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)

![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)